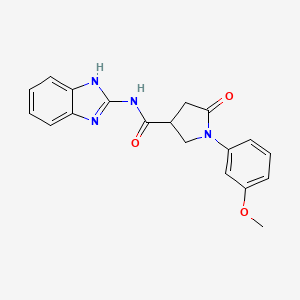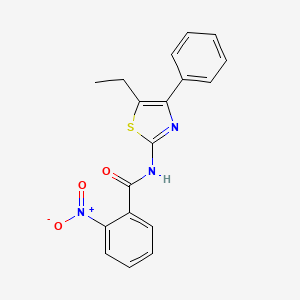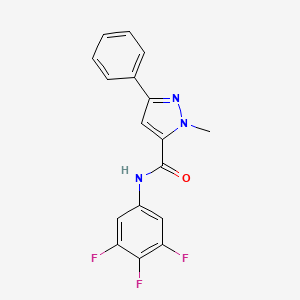![molecular formula C25H24N2O5 B11009958 Furan-2-yl(5-hydroxy-4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B11009958.png)
Furan-2-yl(5-hydroxy-4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that includes a furan ring, a benzofuran ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. These intermediates are then coupled using various organic reactions, such as Suzuki-Miyaura coupling . The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and piperazine-containing molecules. These compounds often share some structural features but differ in their specific functional groups and overall properties.
Uniqueness
What sets 2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE apart is its unique combination of a furan ring, a benzofuran ring, and a piperazine moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H24N2O5/c1-30-18-5-2-4-17(14-18)27-11-9-26(10-12-27)15-19-21(28)7-8-22-24(19)20(16-32-22)25(29)23-6-3-13-31-23/h2-8,13-14,16,28H,9-12,15H2,1H3 |
InChI Key |
VHPWSYBRBBUOGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-nitro-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11009884.png)

![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B11009889.png)
![N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11009890.png)
![4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11009892.png)
![N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11009896.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11009897.png)
![1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009904.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-2-yl)methanone](/img/structure/B11009907.png)
![4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B11009914.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide](/img/structure/B11009925.png)
![1-(4-Methylphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11009933.png)
